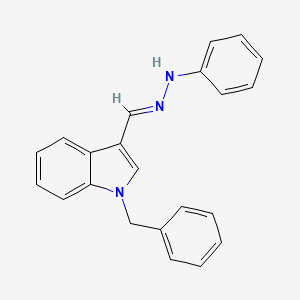![molecular formula C13H11N3O4 B5908171 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide, commonly known as 'NFA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NFA is a yellow crystalline powder that is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of NFA is not fully understood, but studies suggest that it may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. NFA may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic activity.
Biochemical and Physiological Effects:
Studies have reported that NFA has low toxicity towards normal cells and tissues, making it a promising candidate for the development of anticancer agents. NFA has also been shown to have low cytotoxicity towards bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of NFA is simple and efficient, and the resulting product is easily purified through recrystallization. NFA-based materials have shown excellent performance in various applications, including sensing, catalysis, and degradation of pollutants. However, the use of NFA in biological systems requires further investigation, and its potential toxicity towards normal cells and tissues needs to be thoroughly evaluated.
Orientations Futures
There are several future directions for the research on NFA. In medicinal chemistry, further studies are needed to evaluate the anticancer potential of NFA and its derivatives. In materials science, the development of new NFA-based materials with improved performance and novel functionalities is an area of active research. In environmental science, the development of NFA-based probes for the detection of other pollutants, such as organic compounds and pesticides, is an area of potential research. Overall, the research on NFA is a rapidly growing field, and its potential applications in various fields make it a promising candidate for further investigation.
Méthodes De Synthèse
The synthesis of NFA involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde with acetic hydrazide in the presence of glacial acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the resulting product is purified through recrystallization using ethanol.
Applications De Recherche Scientifique
NFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, NFA has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. NFA has also been investigated for its potential use as an antibacterial and antifungal agent.
In materials science, NFA has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, sensors, and catalysts. NFA-based materials have shown excellent performance in various applications, including sensing of metal ions and organic compounds, degradation of organic pollutants, and catalysis of organic transformations.
In environmental science, NFA has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. NFA-based probes have shown high selectivity and sensitivity towards various heavy metal ions, including Pb2+, Cd2+, and Hg2+.
Propriétés
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9(17)15-14-8-12-5-6-13(20-12)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUTJMDHMJJRI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


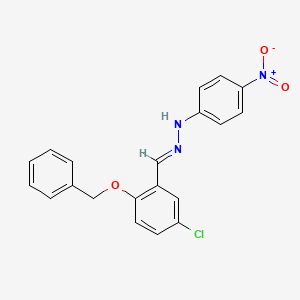
![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

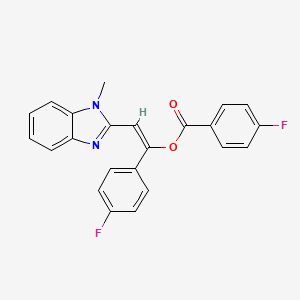
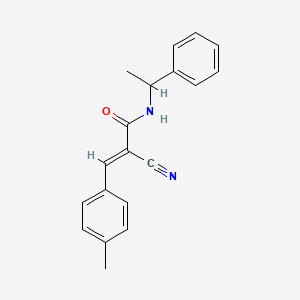
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
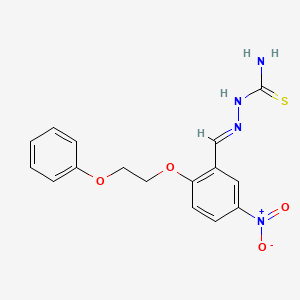
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
